Dichlorvos

Description

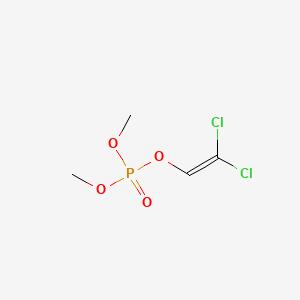

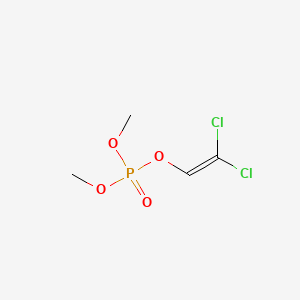

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloroethenyl dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl2O4P/c1-8-11(7,9-2)10-3-4(5)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBRKCOSUFCWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2O4P, Array | |

| Record name | DICHLORVOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLORVOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0690 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020449 | |

| Record name | Dichlorvos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichlorvos appears as a colorless to amber liquid with an aromatic odor. When heated to high temperatures may emit toxic chloride fumes and phosgene gas. Toxic by inhalation, skin absorption or ingestion. Used as a pesticide. May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier., Colorless to amber liquid with a mild, chemical odor. [NIOSH], Liquid, COLOURLESS-TO-AMBER LIQUID WITH CHARACTERISTIC ODOUR., Colorless to amber liquid with a mild, chemical odor., Colorless to amber liquid with a mild, chemical odor. [Note: Insecticide that may be absorbed on a dry carrier.] | |

| Record name | DICHLORVOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorvos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/248 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dichlorvos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DICHLORVOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0690 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLORVOS (DDVP) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/457 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dichlorvos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0202.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

284 °F at 20 mmHg (EPA, 1998), 234.1 °C at 750 mm Hg, BP: 140 °C at 20 mm Hg; 84 °C at 1.0 mm Hg; 72 °C at 0.5 mm Hg; 30 °C at 0.01 mm Hg, at 101.3kPa: 234 °C, 284 °F at 20 mmHg, Decomposes | |

| Record name | DICHLORVOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorvos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORVOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0690 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLORVOS (DDVP) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/457 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dichlorvos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0202.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Greater than 175F (EPA, 1998), 100 °C (212 °F) - closed cup, 350 °F (177 °C) - open cup, 170 °C, >175 °F | |

| Record name | DICHLORVOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorvos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORVOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0690 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLORVOS (DDVP) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/457 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dichlorvos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0202.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992), In water, 8.00X10+3 mg/L at 20 °C, In water, about 1g/100 mL, Slightly soluble in glycerin; miscible with aromatic and chlorinated hydrocarbon solvents and alcohols., Miscible in dichloromethane, 2-propanol, toluene. Barely soluble in kerosene., For more Solubility (Complete) data for Dichlorvos (6 total), please visit the HSDB record page., 8 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: 10 (poor), 0.5% | |

| Record name | DICHLORVOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorvos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dichlorvos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DICHLORVOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0690 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dichlorvos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0202.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.415 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.415 g/cu cm at 25 °C/D, Relative density (water = 1): 1.4, 1.42, (77 °F): 1.42 | |

| Record name | DICHLORVOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorvos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORVOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0690 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLORVOS (DDVP) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/457 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dichlorvos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0202.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 7.6 | |

| Record name | DICHLORVOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0690 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.01 mmHg at 86 °F (EPA, 1998), 0.01 [mmHg], 1.58X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1.6, 0.01 mmHg | |

| Record name | DICHLORVOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorvos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/248 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dichlorvos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORVOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0690 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLORVOS (DDVP) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/457 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dichlorvos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0202.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Dichlorvos is available in the USA as a technical grade containing not less than 93 wt% of the pure chemical and not more than 7 wt% of insecticidally active related cmpd. Technical grade dichlorvos can contain trichlorphon. | |

| Record name | Dichlorvos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless to amber liquid [Note: Insecticide that may be absorbed on a dry carrier] | |

CAS No. |

62-73-7 | |

| Record name | DICHLORVOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorvos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorvos [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorvos | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11397 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dichlorvos | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dichlorvos | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/dichlorvos-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Phosphoric acid, 2,2-dichloroethenyl dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorvos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorvos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORVOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U370BPS14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dichlorvos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dichlorvos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DICHLORVOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0690 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLORVOS (DDVP) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/457 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

183 °F (NTP, 1992), Less than -60 °C, -60 °C, 183 °F | |

| Record name | DICHLORVOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorvos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dichlorvos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DICHLORVOS (DDVP) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/457 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Dichlorvos: A Technical Guide to its Mechanism of Action as an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorvos (2,2-dichlorovinyl dimethyl phosphate), an organophosphate insecticide, exerts its potent neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-mediated AChE inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and processes. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neurotoxicology.

Introduction

Organophosphate compounds, including this compound, represent a significant class of neurotoxic agents.[1] Their primary mechanism of toxicity involves the disruption of cholinergic signaling through the inhibition of acetylcholinesterase (AChE).[2][3] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[4][5] Inhibition of AChE by this compound leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of muscarinic and nicotinic receptors and subsequent cholinergic crisis.[3][6] This guide delves into the intricate details of this inhibitory mechanism.

Molecular Mechanism of Acetylcholinesterase Inhibition

The inhibitory action of this compound on AChE is a multi-step process involving the phosphorylation of a key amino acid residue within the enzyme's active site.

2.1. The Active Site of Acetylcholinesterase

The active site of AChE contains a catalytic triad (B1167595) composed of serine (Ser203), histidine (His447), and glutamate (B1630785) (Glu334).[7] A nearby anionic sub-site binds the quaternary amine of acetylcholine, positioning it for hydrolysis.[7]

2.2. Phosphorylation of the Serine Residue

This compound acts as a potent inhibitor by phosphorylating the hydroxyl group of the serine residue (Ser203) in the active site of AChE.[1][3] This reaction forms a stable, covalent phosphate-enzyme complex. The phosphorylation renders the enzyme inactive, as the serine residue is no longer available to participate in the hydrolysis of acetylcholine.[2]

2.3. Spontaneous Reactivation and Aging

The phosphorylated AChE can undergo two competing processes: spontaneous reactivation and aging.

-

Spontaneous Reactivation: This is a slow, first-order reaction where the phosphorylated enzyme is hydrolyzed, regenerating the active enzyme. The rate of spontaneous reactivation (k_s) is generally low for this compound.[8][9]

-

Aging: This process involves the dealkylation of the phosphate (B84403) group attached to the serine residue, resulting in a more stable, negatively charged enzyme-inhibitor complex.[3][8] This "aged" enzyme is resistant to reactivation by standard oxime antidotes. The rate of aging (k_a) is a critical factor in the prognosis of this compound poisoning.[8]

Quantitative Data on this compound-AChE Interactions

The potency and kinetics of this compound as an AChE inhibitor have been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Species/Conditions | Reference |

| IC50 | 1.08 µM | Crassostrea gigas (oyster) gills | [10] |

| 0.3 ppm | Paper-based biosensor | [11] | |

| Spontaneous Reactivation Rate Constant (k_s) | 0.133 - 0.323 hr⁻¹ | Sheep | [8][9] |

| Aging Rate Constant (k_a) | 0.013 - 0.021 hr⁻¹ | Cattle | [8] |

| Half-life (t½) for Spontaneous Reactivation and Aging | 2.3 - 85.3 hr | Sheep (compared to Diazinon) | [8] |

Signaling Pathways Affected by this compound

The primary inhibition of AChE by this compound triggers a cascade of downstream signaling events due to the overstimulation of cholinergic receptors.

4.1. Cholinergic Signaling Pathway Disruption

The accumulation of acetylcholine at synapses leads to the overactivation of both muscarinic and nicotinic acetylcholine receptors, resulting in a wide range of physiological effects, including increased salivation, lacrimation, bronchospasm, muscle fasciculations, and in severe cases, respiratory failure and death.[2][6]

4.2. Mitogen-Activated Protein Kinase (MAPK) Signaling

Exposure to organophosphates like this compound can induce the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38-MAPK.[12] This activation is often linked to oxidative stress and can lead to apoptosis (programmed cell death) in various tissues.[12]

4.3. Dopaminergic and Glutamatergic Neurotransmission

Organophosphates can also dysregulate other neurotransmitter systems. Studies have shown that they can impact the D1 receptor/cAMP/PKA signaling pathway in the dopaminergic system and potentiate corticostriatal glutamatergic transmission.[13]

Experimental Protocols

5.1. Determination of Acetylcholinesterase Activity using the Ellman Assay

The Ellman assay is a widely used, simple, and reliable spectrophotometric method for measuring AChE activity.[14][15][16]

Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[14][17]

Reagents:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

-

AChE solution (e.g., 1 U/mL in phosphate buffer)

-

This compound solutions of varying concentrations (for inhibition studies)

Procedure (96-well plate format):

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for this compound.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[14]

-

Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction.[14]

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[14]

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

-

Calculate the percentage of inhibition for each this compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Visualizations

Diagram 1: this compound Mechanism of AChE Inhibition

Caption: Molecular mechanism of acetylcholinesterase inhibition by this compound.

Diagram 2: Experimental Workflow for Ellman Assay

Caption: Workflow for determining AChE inhibition by this compound using the Ellman assay.

Diagram 3: Logical Relationship of this compound Neurotoxicity

Caption: Logical flow from this compound exposure to neurotoxic outcomes.

Conclusion

This compound is a potent inhibitor of acetylcholinesterase, acting through the phosphorylation of a critical serine residue in the enzyme's active site. This irreversible inhibition leads to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors, triggering a cascade of neurotoxic effects. Understanding the quantitative kinetics of this inhibition, as well as the downstream signaling pathways involved, is crucial for the development of effective countermeasures and for assessing the risks associated with this compound exposure. The experimental protocols and visualizations provided in this guide offer a foundational resource for researchers in the fields of neurotoxicology, pharmacology, and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. epa.gov [epa.gov]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Effects of this compound and carbaryl on the activity of free and immobilized acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spontaneous reactivation and aging kinetics of acetylcholinesterase inhibited by this compound and diazinon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C4H7Cl2O4P | CID 3039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organophosphates dysregulate dopamine signaling, glutamatergic neurotransmission, and induce neuronal injury markers in striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. japsonline.com [japsonline.com]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Dichlorvos

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorvos (2,2-dichlorovinyl dimethyl phosphate), commonly abbreviated as DDVP, is an organophosphate compound first synthesized in the late 1940s and commercially introduced as an insecticide in 1961.[1] It exhibits broad-spectrum activity against a variety of pests, functioning as a contact and stomach poison with marked vapor action.[2][3] Its primary mechanism of action involves the inhibition of the enzyme acetylcholinesterase (AChE), which is critical for nerve function in both insects and mammals.[2][4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a summary of its core signaling pathway.

Chemical and Physical Properties

This compound is a colorless to amber liquid with a mild aromatic or chemical odor.[5][6][7] The following tables summarize its key chemical identifiers and physical properties.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 2,2-dichloroethenyl dimethyl phosphate (B84403) | [4][8] |

| Synonyms | DDVP, Vapona, 2,2-Dichlorovinyl dimethyl phosphate | [9][10][11] |

| CAS Number | 62-73-7 | [4][9] |

| Molecular Formula | C₄H₇Cl₂O₄P | [9][10] |

| Molecular Weight | 220.98 g/mol | [10][12] |

| Chemical Structure | O=P(OC)(OC)O\C=C(Cl)\Cl | [13] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Temperature (°C) | Pressure | Reference(s) |

| Melting Point | < -60 °C | [8][9] | ||

| Boiling Point | 140 °C | 20 mmHg | [8][14] | |

| 234.1 °C | 760 mmHg | [8] | ||

| Density | 1.415 - 1.425 g/cm³ | 25 | [8][9] | |

| Vapor Pressure | 0.012 mmHg (1.6 Pa) | 20 | [3][15] | |

| Water Solubility | 8 - 18 g/L | 20 - 25 | [2][8][16] | |

| Solubility in Organic Solvents | Miscible with alcohols, aromatic and chlorinated hydrocarbons. | 20 | [8][16] | |

| Log P (Octanol/Water Partition Coefficient) | 1.16 - 1.9 | [2][15] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound, largely based on OECD guidelines, which are internationally accepted methods for testing chemicals.

Melting Point Determination (OECD Guideline 102)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For substances like this compound, which has a very low melting point, a freezing point determination method is more appropriate.

Apparatus:

-

A cooling bath with a suitable refrigerant (e.g., dry ice/acetone).

-

A calibrated thermometer or thermocouple with appropriate resolution.

-

A sample tube.

-

A stirring device.

Procedure:

-

A sample of this compound is placed in the sample tube.

-

The tube is immersed in the cooling bath.

-

The sample is continuously stirred, and the temperature is monitored.

-

The temperature at which the first crystals appear and the temperature at which the entire sample solidifies are recorded. The freezing point is the temperature at which the liquid and solid phases are in equilibrium.

Boiling Point Determination (OECD Guideline 103)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Due to this compound's decomposition at its normal boiling point, determination under reduced pressure is necessary.

Apparatus:

-

A distillation flask with a side arm.

-

A condenser.

-

A receiving flask.

-

A vacuum pump and a manometer.

-

A calibrated thermometer.

-

A heating mantle.

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled, and the system is evacuated to the desired pressure (e.g., 20 mmHg).

-

The sample is heated gently.

-

The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point at that pressure.

Water Solubility Determination (OECD Guideline 105 - Flask Method)

Principle: This method determines the saturation mass concentration of a substance in water at a given temperature.

Apparatus:

-

A constant temperature water bath.

-

Flasks with stoppers.

-

A magnetic stirrer.

-

A filtration or centrifugation apparatus.

-

An analytical instrument for quantification (e.g., HPLC-UV, GC-MS).

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and placed in a constant temperature water bath (e.g., 20 °C).

-

The mixture is agitated (e.g., by stirring) for a sufficient time to reach equilibrium (preliminary tests can determine this time, often 24-48 hours).

-

The solution is then filtered or centrifuged to remove the undissolved this compound.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method.

Vapor Pressure Determination (OECD Guideline 104 - Gas Saturation Method)

Principle: A stream of inert gas is passed through or over the substance at a known temperature and flow rate, becoming saturated with the substance's vapor. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.

Apparatus:

-

A constant temperature bath.

-

A sample boat or saturation column.

-

A source of inert gas (e.g., nitrogen).

-

Flow meters.

-

A trapping system (e.g., sorbent tubes).

-

An analytical instrument for quantification (e.g., GC-MS).

Procedure:

-

A known amount of this compound is placed in the sample boat or saturation column.

-

The apparatus is assembled and placed in the constant temperature bath.

-

A controlled flow of inert gas is passed over the this compound for a measured period.

-

The vaporized this compound is captured in the trapping system.

-

The amount of this compound in the trap is quantified.

-

The vapor pressure is calculated using the ideal gas law and the measured mass, flow rate, and time.

Spectral Analysis

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of neat liquid this compound is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Analysis: The sample is placed in the beam of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Key vibrational bands for this compound include P=O stretching, P-O-C stretching, C=C stretching, and C-Cl stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A reference standard like tetramethylsilane (B1202638) (TMS) may be added.

-

Analysis: The sample is placed in the NMR spectrometer. ¹H and ³¹P NMR are particularly informative. ¹H NMR will show signals for the vinyl and methyl protons, while ³¹P NMR will show a characteristic signal for the phosphate group.

Mass Spectrometry (MS):

-

Sample Introduction: this compound is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation from any impurities.

-

Analysis: In the mass spectrometer, this compound is ionized (e.g., by electron impact), and the mass-to-charge ratio of the resulting fragments is measured. The molecular ion peak and characteristic fragmentation pattern can be used for identification and quantification.

Signaling Pathway and Mechanism of Action

The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme essential for the termination of nerve impulses in the cholinergic nervous system.

Acetylcholinesterase Inhibition Pathway

This compound acts as an irreversible inhibitor of AChE. It phosphorylates a serine residue in the active site of the enzyme, forming a stable covalent bond. This inactivation of AChE leads to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. The excess ACh continuously stimulates muscarinic and nicotinic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms from overstimulation of the parasympathetic nervous system (e.g., salivation, lacrimation, urination, defecation) to neuromuscular blockade and central nervous system effects.

Caption: this compound irreversibly inhibits acetylcholinesterase (AChE).

Experimental Workflow for Determining AChE Inhibition

A common method to study the inhibition of AChE by this compound is the Ellman's assay, a colorimetric method.

Caption: Workflow for determining AChE inhibition by this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with standardized experimental protocols for their determination. Understanding these fundamental properties is crucial for researchers and scientists in the fields of drug development, toxicology, and environmental science. The elucidation of its primary mechanism of action, the inhibition of acetylcholinesterase, underscores the molecular basis for its biological activity and associated toxicological concerns. The provided diagrams and workflows offer a clear visual representation of the key signaling pathway and experimental procedures, serving as a valuable resource for laboratory investigations.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.hk]

- 2. filab.fr [filab.fr]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 6. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. researchgate.net [researchgate.net]

- 10. comum.rcaap.pt [comum.rcaap.pt]

- 11. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. What Are The Different Types Of Sampling Techniques Used In Ir Spectroscopy? A Guide To Kbr, Mull, And Atr Methods - Kintek Solution [kindle-tech.com]

- 13. researchgate.net [researchgate.net]

- 14. hpst.cz [hpst.cz]

- 15. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 16. oecd.org [oecd.org]

An In-depth Technical Guide to the Synthesis and Commercial Production of Dichlorvos

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorvos (DDVP), an organophosphate insecticide, has been commercially significant for its efficacy in controlling a broad spectrum of pests in agriculture and public health. This technical guide provides a comprehensive overview of the primary synthesis routes, commercial-scale production processes, and quality control specifications for this compound. Detailed methodologies for key synthesis reactions, including the dehydrochlorination of trichlorfon (B7771407) and the Perkow reaction of trimethyl phosphite (B83602) with chloral (B1216628), are presented. Furthermore, this document outlines the industrial manufacturing workflow, from reaction to purification, and summarizes critical quality parameters for technical-grade this compound. All quantitative data are compiled into structured tables for comparative analysis, and key chemical pathways and industrial processes are visualized through detailed diagrams.

Introduction

This compound, chemically known as 2,2-dichlorovinyl dimethyl phosphate, is a contact and stomach insecticide with fumigant action.[1] It functions as an acetylcholinesterase inhibitor, disrupting the nervous systems of insects.[2] First synthesized in the late 1940s and commercially introduced in 1959, this compound has been utilized globally for crop protection, in public health for vector control, and in veterinary medicine.[2][3] This guide is intended for a technical audience and details the chemical synthesis and industrial production of this compound.

Synthesis of this compound

The commercial synthesis of this compound is primarily achieved through two principal chemical routes: the dehydrochlorination of trichlorfon and the reaction of trimethyl phosphite with chloral, a process related to the Perkow reaction. A more recent "one-pot" method starting from phosphorus trichloride (B1173362) has also been developed.

Dehydrochlorination of Trichlorfon

One of the main industrial methods for producing this compound is through the dehydrochlorination of trichlorfon.[3] This reaction is typically carried out in an aqueous alkaline solution.[3] The process involves the elimination of a molecule of hydrogen chloride from trichlorfon, yielding this compound.

Experimental Protocol:

While specific industrial protocols are proprietary, a general laboratory-scale procedure can be described as follows:

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and dropping funnel is charged with an aqueous solution of an alkali, such as sodium hydroxide (B78521) or potassium hydroxide.

-

Reactant Addition: Trichlorfon is dissolved in a suitable solvent and slowly added to the alkaline solution while maintaining the reaction temperature between 40-50 °C.[3] The molar ratio of trichlorfon to the alkali is a critical parameter, with a ratio of approximately 1:0.9-1.1 being reported in industrial processes.[4]

-

Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete conversion of trichlorfon.

-

Workup and Purification: Upon completion, the reaction mixture is cooled. The organic phase containing this compound is separated from the aqueous phase. The product is then purified through extraction and distillation under reduced pressure to yield technical-grade this compound.

The conversion of trichlorfon to this compound is highly dependent on pH, with the rate of conversion increasing significantly with higher pH.[5]

Reaction of Trimethyl Phosphite with Chloral (Perkow Reaction)

Another significant route for this compound synthesis involves the reaction of trimethyl phosphite with chloral (trichloroacetaldehyde).[3] This reaction is a classic example of the Perkow reaction, which involves the reaction of a trialkyl phosphite with a haloketone or haloaldehyde to form a vinyl phosphate.[6]

The mechanism of the Perkow reaction involves the nucleophilic attack of the phosphite on the carbonyl carbon of chloral, forming a zwitterionic intermediate.[6] This intermediate then rearranges, eliminating a chloride ion, to form an enol phosphate, which in this case is this compound.[6]

Experimental Protocol:

A patented "one-pot" process starting from phosphorus trichloride, which proceeds through an in-situ formation of a phosphite-like intermediate, provides insight into the reaction conditions.

-

Reactant Preparation: In a reaction vessel, chloral (0.1 mol) is mixed with a solution of methanol (B129727) (0.2 mol) and deionized water (0.1 mol). Dimethylformamide (DMF) is added as a catalyst/solvent.[7]

-

Phosphorus Source Addition: Phosphorus trichloride (0.1 mol) is added dropwise while maintaining the temperature at 10-30°C.[7]

-

Reaction Completion and Isolation: The reaction is monitored by GC until the phosphorus trichloride content is less than 1%. The solvent is then removed by rectification under vacuum to obtain crude this compound.[7]

This one-pot method is reported to achieve a yield of 92% with a purity of 90%.[7]

Commercial Production of this compound

The industrial-scale production of this compound is a continuous process designed for high yield and purity. A typical process based on the alkaline hydrolysis of trichlorfon is outlined below.[4]

-

Reaction: The alkaline hydrolysis of trichlorfon is carried out in a continuous tower reactor. Chloroalkene is used as the reaction solvent.[4]

-

Phase Splitting: The reaction effluent undergoes phase splitting into a light phase (aqueous) and a heavy phase (organic).[4]

-

Extraction and Recovery:

-

The heavy phase, containing this compound and unreacted trichlorfon, is sent to a second extraction column where water is used as the extracting agent to recover trichlorfon. The recovered aqueous solution of trichlorfon is recycled back to the reactor. This extraction is performed at 40-70°C.[4]

-

The light phase is directed to a first extraction column where a chloroalkene is used to extract this compound. The resulting oil phase is returned to the reactor, and the aqueous phase proceeds to the second extraction column. This step is carried out at 50-80°C.[4]

-

-

Purification: The heavy phase from the second extraction column, now enriched in this compound, is subjected to desolventization to remove the chloroalkene, yielding the final product.[4]

This continuous process is advantageous due to its high yield, stable product quality, and reduced waste generation.[4]

Data Presentation

The following tables summarize key quantitative data related to the synthesis and quality control of this compound.

Table 1: Synthesis Parameters and Yields

| Parameter | Dehydrochlorination of Trichlorfon | One-Pot Synthesis from PCl3 and Chloral |

| Key Reactants | Trichlorfon, Aqueous Alkali (e.g., NaOH) | Phosphorus Trichloride, Chloral, Methanol |

| Molar Ratio | Trichlorfon:NaOH ≈ 1:(0.9-1.1)[4] | PCl3:Chloral:Methanol ≈ 1:1:2[7] |

| Reaction Temperature | 40-50 °C[3] | 10-30 °C (PCl3 addition)[7] |

| Reported Yield | High (not specified)[4] | 92%[7] |

| Reported Purity | Technical Grade (>97%)[3][8] | 90% (crude)[7] |

Table 2: Quality Specifications for Technical-Grade this compound

| Parameter | Specification | Reference |

| Minimum Purity | 97% | [3][8] |

| Water Content | Maximum: 1 g/kg | [8] |

| Acidity (as H2SO4) | Maximum: 2 g/kg | [8] |

Table 3: Typical Impurities in Commercial-Grade this compound (c. 1970)

| Impurity | Percentage (%) |

| This compound | 95-97 |

| Trichlorfon | 1.5-3 |

| O,O-dimethyl 2-chlorovinyl phosphate | 0.4-0.7 |

| O,O,O-trimethyl phosphate | 0.3-0.8 |

| Chloral | 0.1-0.5 |

| O,O-dimethyl methyl-phosphate | trace-0.1 |

| Source:[3] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Chemical synthesis routes for this compound.

References

- 1. fao.org [fao.org]

- 2. This compound (Ref: OMS 14) [sitem.herts.ac.uk]

- 3. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CN104892665A - Industrial production process for this compound - Google Patents [patents.google.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Perkow reaction - Wikipedia [en.wikipedia.org]

- 7. CN102649798A - One-pot process for synthesizing this compound and a-hydroxyl phosphonic dichloride with phosphorus trichloride as substrate - Google Patents [patents.google.com]

- 8. extranet.who.int [extranet.who.int]

Toxicological Profile of Dichlorvos in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlorvos (2,2-dichlorovinyl dimethyl phosphate (B84403), DDVP) is a broad-spectrum organophosphate insecticide that has been in use for several decades. Its primary mechanism of toxicity in mammals is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis characterized by a range of symptoms affecting the nervous, respiratory, and cardiovascular systems. This compound is rapidly absorbed via inhalation, ingestion, and dermal contact, and is quickly metabolized and excreted, with the liver being the primary site of detoxification. While its acute toxicity is well-documented, the long-term effects, including its potential carcinogenicity, remain a subject of scientific discussion. This guide provides a comprehensive overview of the toxicological profile of this compound in mammals, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound is characterized by its rapid absorption into the systemic circulation following exposure through oral, inhalation, or dermal routes.[1] Once absorbed, it is quickly distributed to various tissues, with the highest concentrations typically found in the liver and kidneys.[1] Notably, this compound does not tend to accumulate in fatty tissues.[1]

The metabolism of this compound is rapid and extensive, proceeding primarily through two main pathways:

-

Hydrolysis: Catalyzed by A-esterases, this pathway breaks down this compound into dimethyl phosphate and dichloroacetaldehyde.[2]

-

Glutathione-dependent dealkylation: This pathway results in the formation of desmethyl-dichlorvos.[2]

The metabolites are then further processed and rapidly excreted, primarily in the urine and as expired carbon dioxide.[1] This rapid metabolism and excretion prevent the accumulation of this compound in the body.[3]

Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE) at cholinergic synapses.[4] By phosphorylating the serine hydroxyl group at the active site of AChE, this compound renders the enzyme non-functional. This leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscarinic and nicotinic receptors.

Acute and Chronic Toxicity

Acute Toxicity

This compound exhibits high acute toxicity in mammals.[1] Symptoms of acute poisoning are consistent with cholinergic overstimulation and include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, convulsions, and respiratory distress.[1]

Table 1: Acute Toxicity of this compound in Mammals

| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Rat (Female Sherman) | Oral | 50 | [5] |

| Rat (Male Fischer) | Oral | 97.5 | [5] |

| Rat | Dermal | 75 - 210 | [1] |

| Mouse (Female) | Oral | 133 | [5] |

| Mouse (Male) | Oral | 139 | [5] |

| Rabbit | Oral | 74 | [6] |

| Dog | Oral | 100 - 316 | [1] |

| Pig | Oral | 157 | [7] |

Chronic Toxicity

Repeated or prolonged exposure to this compound can lead to chronic toxicity, with the primary effect being sustained inhibition of cholinesterase activity.[1]

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) of this compound in Mammals

| Species | Duration | Route | Endpoint | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference(s) |

| Rat | 2 years | Oral (gavage) | Pancreatic adenomas (male) | 4 | 8 | [6] |

| Rat | 2 years | Oral (gavage) | Mononuclear cell leukemia (male) | 4 | 8 | [6] |

| Mouse | 2 years | Oral (gavage) | Forestomach squamous cell papillomas | 10 (male), 20 (female) | 20 (male), 40 (female) | [6] |

| Rat | 2 generations | Oral (drinking water) | Parental toxicity (brain ChE inhibition) | 0.5 | 2 | [8] |

| Rat | 2 generations | Oral (drinking water) | Offspring toxicity (lower pup weights) | 2 | 8 | [8] |

| Rabbit | Developmental | Oral (gavage) | Maternal toxicity | 0.1 | 2.5 | [8] |

| Dog | 1 year | Oral (capsule) | Brain ChE inhibition | 0.05 | - | [1] |

Carcinogenicity and Genotoxicity

Carcinogenicity

The carcinogenicity of this compound has been a subject of debate. The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B). This classification is based on sufficient evidence of carcinogenicity in experimental animals.[5] Studies by the National Toxicology Program (NTP) found some evidence of carcinogenic activity in rats (pancreatic adenomas and mononuclear cell leukemia in males) and clear evidence in mice (forestomach squamous cell papillomas).[6] However, other interpretations of the data suggest the evidence is equivocal.[2]

Genotoxicity

This compound has shown evidence of genotoxicity in some in vitro studies.[5] However, most in vivo studies in mammals have not demonstrated genotoxic effects, suggesting that the rapid metabolism and detoxification of this compound in a whole-animal system may mitigate its genotoxic potential.[5]